molecular formula C25H24N2OS B2975165 N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 532970-61-9

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2975165
CAS No.: 532970-61-9
M. Wt: 400.54
InChI Key: YRFQHPAOBDGHJK-UHFFFAOYSA-N
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Description

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that features a benzylthio group attached to an indole ring, which is further connected to a 4-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 3-(benzylthio)indole with 2-bromoethylamine under basic conditions to form the intermediate N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)amine. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

    Electrophilic Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro-indole derivatives, halogenated indole derivatives.

Mechanism of Action

The mechanism of action of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to and inhibiting enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)benzamide: Lacks the methyl group on the benzamide moiety.

    N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group on the benzamide moiety.

Uniqueness

N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications .

Properties

IUPAC Name

N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c1-19-11-13-21(14-12-19)25(28)26-15-16-27-17-24(22-9-5-6-10-23(22)27)29-18-20-7-3-2-4-8-20/h2-14,17H,15-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFQHPAOBDGHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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